molecular formula C16H18IP B3336558 Methyldiphenyl(prop-1-en-2-yl)phosphonium iodide CAS No. 30670-21-4

Methyldiphenyl(prop-1-en-2-yl)phosphonium iodide

Cat. No.: B3336558
CAS No.: 30670-21-4
M. Wt: 368.19 g/mol
InChI Key: ZVKPHVCXHISDMW-UHFFFAOYSA-M
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Description

Methyldiphenyl(prop-1-en-2-yl)phosphonium iodide is an organophosphorus compound that features a phosphonium ion with a methyldiphenyl group and a prop-1-en-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyldiphenyl(prop-1-en-2-yl)phosphonium iodide can be synthesized through the reaction of diphenylphosphine with prop-1-en-2-yl iodide under controlled conditions. The reaction typically involves the use of a solvent such as tetrahydrofuran (THF) and may require the presence of a base to facilitate the formation of the phosphonium ion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

Methyldiphenyl(prop-1-en-2-yl)phosphonium iodide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The iodide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as halides, cyanides, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphonium salts depending on the nucleophile used.

Scientific Research Applications

Methyldiphenyl(prop-1-en-2-yl)phosphonium iodide has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyldiphenyl(prop-1-en-2-yl)phosphonium iodide involves its interaction with molecular targets such as enzymes or receptors. The phosphonium ion can interact with negatively charged sites on biomolecules, influencing their activity and function. The specific pathways involved depend on the context of its application, whether in chemical reactions or biological systems.

Comparison with Similar Compounds

Similar Compounds

    Diphenylmethylphosphine: Similar structure but lacks the prop-1-en-2-yl group.

    Triphenylphosphine: Contains three phenyl groups instead of the methyldiphenyl and prop-1-en-2-yl groups.

    Methyldiphenylphosphine oxide: Oxidized form of methyldiphenylphosphine.

Uniqueness

Methyldiphenyl(prop-1-en-2-yl)phosphonium iodide is unique due to the presence of the prop-1-en-2-yl group, which imparts distinct chemical properties and reactivity compared to other phosphonium compounds. This uniqueness makes it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

methyl-diphenyl-prop-1-en-2-ylphosphanium;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18P.HI/c1-14(2)17(3,15-10-6-4-7-11-15)16-12-8-5-9-13-16;/h4-13H,1H2,2-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVKPHVCXHISDMW-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)[P+](C)(C1=CC=CC=C1)C2=CC=CC=C2.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18IP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60451498
Record name AGN-PC-0NE9GN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30670-21-4
Record name NSC123170
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123170
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name AGN-PC-0NE9GN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopropenylmethyldiphenylphosphonium iodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyldiphenyl(prop-1-en-2-yl)phosphonium iodide
Reactant of Route 2
Methyldiphenyl(prop-1-en-2-yl)phosphonium iodide
Reactant of Route 3
Methyldiphenyl(prop-1-en-2-yl)phosphonium iodide
Reactant of Route 4
Methyldiphenyl(prop-1-en-2-yl)phosphonium iodide
Reactant of Route 5
Methyldiphenyl(prop-1-en-2-yl)phosphonium iodide
Reactant of Route 6
Methyldiphenyl(prop-1-en-2-yl)phosphonium iodide

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